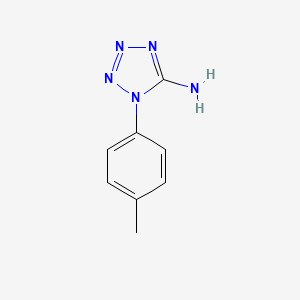

1-(4-Methylphenyl)-1h-tetrazol-5-amine

Description

Contextualization within N-Heterocyclic Chemistry

N-heterocyclic chemistry involves the study of cyclic organic compounds where at least one atom in the ring structure is nitrogen. nih.gov This class of compounds is exceptionally important in the pharmaceutical industry, as a significant percentage of marketed drugs contain nitrogen heterocycles. nih.gov Tetrazoles are a specific class of synthetic, five-membered aromatic heterocycles containing one carbon and four nitrogen atoms. wikipedia.orgnumberanalytics.com Their high nitrogen content and unique electronic structure endow them with distinct chemical properties and a high degree of stability. numberanalytics.comacs.org

The compound 1-(4-Methylphenyl)-1H-tetrazol-5-amine is a derivative of the parent 1H-tetrazole structure. It belongs to the sub-category of 1,5-disubstituted tetrazoles, where substituents are present at both the 1-position (a nitrogen atom) and the 5-position (the carbon atom). The specific substituents—a 4-methylphenyl (p-tolyl) group and an amine group—are crucial in defining its chemical behavior and potential utility.

Significance of 1,5-Disubstituted Tetrazoles and 5-Aminotetrazole (B145819) Derivatives in Contemporary Chemical Research

The tetrazole ring and its derivatives are of immense interest to researchers for several reasons, primarily in medicinal chemistry and materials science. acs.orgresearchgate.net

1,5-Disubstituted Tetrazoles: This structural motif is particularly valued in drug design and medicinal chemistry. A key feature of 1,5-disubstituted tetrazoles is their function as effective bioisosteres for the cis-amide bond found in peptides. acs.orgnih.gov Bioisosteres are chemical groups that can replace one another in a molecule without significantly altering its biological activity. This property allows medicinal chemists to modify peptide-based drug candidates to improve their metabolic stability and pharmacokinetic profiles. acs.orgmdpi.com The structural flexibility of tetrazoles allows them to adapt to diverse binding modes within biological targets. nih.gov

5-Aminotetrazole Derivatives: The presence of an amino group at the 5-position of the tetrazole ring introduces another layer of significance. 5-Aminotetrazole (5-AT) is a high-nitrogen compound (82.3% nitrogen by mass) that serves as a versatile and commercially available building block for the synthesis of a wide array of other compounds. researchgate.netmdpi.com It is frequently used in multicomponent reactions, where it can act as a binucleophilic reagent, reacting through both its exocyclic amino group and the ring nitrogen atoms. researchgate.net

Furthermore, 5-aminotetrazole and its derivatives are extensively researched as energetic materials. mdpi.comnih.gov Their high nitrogen content results in the release of large amounts of nitrogen gas (N₂) upon decomposition, a desirable characteristic for propellants and gas-generating compositions. mdpi.comnih.gov Research in this area focuses on creating new energetic materials by modifying the 5-aminotetrazole core to balance high energy output with molecular stability. nih.gov

Overview of Research Trajectories for Aryl-Substituted Tetrazol-5-amines

The introduction of an aryl (aromatic ring) substituent, such as the 4-methylphenyl group in the target compound, is a common strategy in the design of new tetrazole derivatives. Research into aryl-substituted tetrazol-5-amines is exploring several promising directions.

One significant trajectory is the development of new therapeutic agents. For instance, a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have been synthesized and evaluated for their antitubercular activity. nih.gov Studies found that certain N-(bromophenyl)tetrazole derivatives exhibited a growth-inhibitory effect against multidrug-resistant Mycobacterium tuberculosis that was significantly stronger than first-line drugs. nih.gov This highlights the potential of this class of compounds to address antibiotic resistance. Other studies have investigated 5-substituted aryl 1H-tetrazoles for their general antibacterial activity, finding synergistic effects when used in combination with existing antibiotics like trimethoprim. nih.gov

Another active area of research is the development of efficient and environmentally friendly synthetic methodologies. The synthesis of 5-aminotetrazoles can involve hazardous reagents like hydrazoic acid or heavy metal salts. researchgate.net Consequently, chemists are actively seeking milder, simpler, and higher-yielding synthetic routes. For example, a one-pot method for synthesizing 1-(4-bromophenyl)-1H-tetrazol-5-amine has been reported as a step towards more accessible and greener chemistry. researchgate.net

Finally, the fundamental chemical properties and reactivity of these molecules continue to be explored. Studies on the fragmentation patterns of 1-aryl-tetrazole derivatives under various conditions (e.g., mass spectrometry and UV irradiation) provide insights into their stability and reaction mechanisms, which is crucial for predicting their behavior and designing new applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBHCZGOFWRDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300647 | |

| Record name | 1-(4-methylphenyl)-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39889-77-5 | |

| Record name | NSC138012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methylphenyl)-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthetic Routes for 1-(4-Methylphenyl)-1H-tetrazol-5-amine and Related Analogs

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, has been a subject of extensive research due to the significant role of the tetrazole moiety in medicinal chemistry, often as a bioisostere for carboxylic acids and cis-amide bonds. tubitak.gov.trresearchgate.net Modern synthetic chemistry offers a variety of powerful tools, including cycloaddition reactions, multicomponent strategies, and specific cyclization protocols, to access these valuable scaffolds with precision and efficiency.

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source is the most fundamental and widely employed method for constructing the tetrazole ring. nih.govmdpi.com This approach, a type of 1,3-dipolar cycloaddition, forms the core of many synthetic routes to 5-substituted-1H-tetrazoles. nih.gov

The classical approach often requires high temperatures and can involve hazardous reagents like hydrazoic acid. nih.govmdpi.com Modernizations of this method focus on the use of catalysts to moderate reaction conditions and improve yields. The general mechanism is believed to involve the activation of the nitrile group by a Lewis or Brønsted acid catalyst, which enhances the carbon's electrophilicity. organic-chemistry.org This is followed by a nucleophilic attack from the azide anion, leading to a linear intermediate that subsequently cyclizes to form the stable, aromatic tetrazole ring. organic-chemistry.orgacs.org

Key advancements in this area include:

Alternative Azide Sources : The use of safer and more manageable azide sources like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃) is now standard practice. nih.govrsc.org

Catalysis : A wide range of catalysts, including various metal salts (e.g., zinc, copper, cobalt) and heterogeneous systems, have been developed to promote the reaction under milder conditions. nih.govacs.orgresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the cycloaddition, often reducing reaction times from hours to minutes. organic-chemistry.org

The versatility of the [3+2] cycloaddition allows for a broad scope of substrates, including aromatic and aliphatic nitriles, thiocyanates, and cyanamides, making it a cornerstone of tetrazole synthesis. organic-chemistry.org

| Nitrile Substrate | Azide Source | Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | NaN₃ | Co(II) complex | DMF | 110 °C | High | nih.govacs.org |

| Various Nitriles | NaN₃ | Silica Sulfuric Acid | DMF | Reflux | Excellent | mdpi.com |

| Aromatic/Aliphatic Nitriles | NaN₃ | Zinc Salts | Water | - | High | organic-chemistry.org |

| Various Nitriles | TMSN₃ | CuI | DMF/MeOH | - | Good to High | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity with high efficiency, atom economy, and convergence. nih.govresearchgate.net For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide four-component reaction (UT-4CR) is the preeminent MCR strategy. nih.govacs.orgmdpi.com

The UT-4CR involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (typically TMSN₃, which generates hydrazoic acid in situ). nih.govresearchgate.net This reaction provides direct access to α-amino 1,5-disubstituted tetrazoles. nih.gov The key mechanistic step that distinguishes the UT-4CR from the classical Ugi reaction is the trapping of the intermediate nitrilium ion by the azide nucleophile, which ultimately leads to the formation of the tetrazole ring. mdpi.comacs.org

The immense value of the UT-4CR lies in its vast scope. By systematically varying the four input components, vast libraries of structurally diverse tetrazole derivatives can be rapidly assembled, making it an ideal tool for drug discovery and chemical biology. nih.govnih.govrug.nl This strategy could be readily adapted to synthesize analogs of this compound by employing p-toluidine (B81030) as the amine component.

| Aldehyde Component | Amine Component | Isocyanide Component | Azide Source | Typical Solvent | Reference |

|---|---|---|---|---|---|

| Aromatic or Aliphatic | Primary or Secondary | Aromatic or Aliphatic | TMSN₃ | Methanol | mdpi.comnih.govacs.org |

| 2-Bromobenzaldehyde | Allylamine | tert-Butyl isocyanide | TMSN₃ | Methanol | nih.gov |

| Various Aldehydes | Methyl-4-amino-3-hydroxybutanoate | 4-Isocyanobutanamide derivatives | TMSN₃ | Methanol | nih.govrug.nl |

| Heterocyclic Aldehydes | Various Amines | Various Isocyanides | TMSN₃ | Methanol | researchgate.netmdpi.com |

The reaction of an arylcyanamide with an azide source provides one of the most direct synthetic routes to 1-aryl-1H-tetrazol-5-amine scaffolds. Specifically, the synthesis of this compound can be envisioned starting from N-(4-methylphenyl)cyanamide.

Research has shown that reacting secondary arylcyanamides with sodium azide in glacial acetic acid at ambient temperature is a simple and efficient method for preparing 5-aminotetrazoles. tubitak.gov.tr This reaction is notable as it often produces a mixture of two regioisomers: the 5-arylamino-1H(2H)-tetrazole and the desired 5-amino-1-aryl-1H-tetrazole. tubitak.gov.tr The acetic acid serves as both the solvent and the proton source required for the reaction. The proposed mechanism involves the formation of a guanyl azide intermediate, which then undergoes cyclization to yield the tetrazole products. tubitak.gov.tr The ratio of the resulting isomers is dependent on the electronic effects of the substituents on the aryl ring. tubitak.gov.tr

| Arylcyanamide Precursor | Reaction Conditions | Total Yield (%) | Isomer Ratio (1-Aryl-5-amino : 5-Arylamino) | Reference |

|---|---|---|---|---|

| N-Phenylcyanamide | NaN₃ (3 equiv.), Glacial Acetic Acid, RT | 98 | 60:40 | tubitak.gov.tr |

| N-(4-Methylphenyl)cyanamide | NaN₃ (3 equiv.), Glacial Acetic Acid, RT | 99 | 58:42 | tubitak.gov.tr |

| N-(4-Chlorophenyl)cyanamide | NaN₃ (3 equiv.), Glacial Acetic Acid, RT | 99 | 65:35 | tubitak.gov.tr |

| N-(4-Nitrophenyl)cyanamide | NaN₃ (3 equiv.), Glacial Acetic Acid, RT | 99 | 90:10 | tubitak.gov.tr |

Achieving regiocontrol in the synthesis of disubstituted tetrazoles is a significant challenge, as reactions can often yield mixtures of 1,5- and 2,5-disubstituted isomers. The synthesis of this compound specifically requires methods that favor the 1,5-substitution pattern.

The mechanism of tetrazole formation plays a crucial role in determining the regiochemical outcome. acs.org While the reaction of organic azides with nitriles is often depicted as a concerted [3+2] cycloaddition leading to the 1,5-isomer, computational studies suggest that for azide salts, the mechanism may be stepwise, involving nitrile activation followed by cyclization of an imidoyl azide intermediate. acs.orgnih.gov

Several strategies have been developed to achieve high regioselectivity for the 1,5-isomer:

Ugi-Azide Reaction : As previously discussed, the UT-4CR is an exceptionally reliable method for the exclusive synthesis of 1,5-disubstituted tetrazoles. mdpi.commdpi.com The mechanism inherently directs the substitution pattern to this single isomer.

Substituent Effects : In the cyclization of arylcyanamides, electron-withdrawing groups on the aryl ring, such as a nitro group, have been shown to strongly favor the formation of the 1-aryl-5-amino-tetrazole isomer over the 5-arylamino tautomer. tubitak.gov.tr

Catalyst Control : Certain catalytic systems can influence the regioselectivity of the cycloaddition. For instance, dibutyltin (B87310) oxide has been used to catalyze the reaction between α,β-epoxy nitriles and TMSN₃, affording tetrazoles with high levels of regioselectivity. rsc.org

Understanding the interplay between electronic effects, steric hindrance, and the reaction mechanism is key to designing synthetic routes that selectively yield the desired 1,5-disubstituted tetrazole-5-amine products. rsc.org

Catalytic Advancements in this compound Synthesis

The development of efficient catalysts has revolutionized tetrazole synthesis, enabling reactions to proceed under greener, milder conditions with higher yields and selectivity. Catalysis is particularly important for the large-scale synthesis of tetrazole-containing compounds.

Heterogeneous catalysts are highly advantageous in synthetic chemistry because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles, improving the economic and environmental profile of the process. nih.govrsc.org A multitude of heterogeneous catalytic systems, particularly those based on nanoparticles, have been successfully applied to tetrazole synthesis. nih.govrsc.orgresearchgate.net

The general principle behind many of these catalysts in the context of the azide-nitrile cycloaddition is the coordination of the catalyst to the nitrile's nitrogen atom. nih.govrsc.org This coordination acts as a Lewis acidic activation, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide. nih.govrsc.org

Examples of effective heterogeneous catalysts include:

Magnetic Nanoparticles : Iron oxide (Fe₃O₄) nanoparticles serve as an excellent magnetic core that can be functionalized with catalytically active species, such as copper or zinc complexes. nih.govresearchgate.netnanomaterchem.com Their magnetic nature allows for facile recovery using an external magnet. rsc.org

Boehmite Nanoparticles : Boehmite (γ-AlOOH) nanoparticles, functionalized with catalytic metal complexes like copper, have proven to be stable and efficient catalysts for the cycloaddition reaction. rsc.org

Zeolites : Materials like ZSM-5, a well-known catalyst in the petroleum industry, can effectively catalyze three-component reactions of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide to form 5-substituted-1H-tetrazoles. thieme-connect.com

Metal Nanoparticles on Supports : Platinum nanoparticles supported on Vulcan carbon have been demonstrated as durable and reusable catalysts for synthesizing 5-substituted 1H-tetrazoles. researchgate.net

These advanced catalytic systems represent a significant step towards more sustainable and efficient manufacturing of tetrazole derivatives.

| Catalyst | Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Fe₃O₄-adenine-Zn | [3+2] Cycloaddition | Aromatic/Aliphatic Nitriles + NaN₃ | PEG, 120 °C | High yield, short reaction time, magnetic recovery | nih.govrsc.org |

| boehmite@Schiff-base-Cu | [3+2] Cycloaddition | Nitrile derivatives + NaN₃ | PEG-400, 120 °C | High yield, stable, green solvent | rsc.org |

| ZSM-5 Zeolite | Three-component | Aldehydes + Hydroxylamine HCl + NaN₃ | - | Reusable, simple workup, uses aldehydes as starting material | thieme-connect.com |

| Pt Nanoparticles on Vulcan Carbon (Pt@VC) | [3+2] Cycloaddition | Various Nitriles + NaN₃ | - | Durable, excellent catalytic performance, reusable | researchgate.net |

| Fe₃O₄@SiO₂-APTES-TFA | [3+2] Cycloaddition | Various Nitriles + NaN₃ | EtOH, 80 °C | Excellent yields, reusable, magnetic recovery | nih.gov |

Nanocatalysis in Green Synthesis of Tetrazole Derivatives

The application of nanocatalysts has emerged as a highly efficient approach for the synthesis of tetrazole derivatives, offering advantages such as high surface-area-to-volume ratios, ease of recovery, and reusability. While specific studies detailing the use of nanocatalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, the general applicability of these methods to substituted tetrazoles is well-documented.

Various nanomaterials, including magnetic nanoparticles (e.g., Fe₃O₄-based systems), zinc oxide (ZnO), and copper-based nanocomposites, have been successfully employed as heterogeneous catalysts. researchgate.netnih.gov These catalysts facilitate key reaction steps in tetrazole formation, often in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. researchgate.net For instance, nanocrystalline ZnO is known to catalyze the [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles with high yields and excellent recyclability. nih.gov The general mechanism often involves the activation of reactants on the catalyst surface, promoting efficient bond formation under milder conditions than traditional methods.

Table 1: Examples of Nanocatalysts in Tetrazole Synthesis

| Catalyst System | Type of Tetrazole Synthesized | Key Advantages |

|---|---|---|

| Fe₃O₄-based Nanoparticles | 1- and 5-substituted tetrazoles | Magnetic separability, reusability, high efficiency in aqueous media. researchgate.net |

| Zinc Oxide (ZnO) Nanoparticles | 5-substituted-1H-tetrazoles | Lewis acidic sites, high surface area, excellent recyclability. nih.gov |

Metal-Promoted Transformations in Tetrazol-5-amine Synthesis

Metal-promoted reactions are a cornerstone in the synthesis of complex heterocyclic compounds, including tetrazol-5-amine derivatives. Although direct examples for this compound are scarce in the available literature, the principles of metal catalysis in the formation of the tetrazole ring and the introduction of the amine substituent are well-established.

Metal complexes, particularly those of copper (II) and cobalt (II), have been shown to be effective in promoting the synthesis of tetrazole derivatives. mdpi.com These metals can act as Lewis acids, activating nitriles or other precursors towards cycloaddition with an azide source. The coordination of the metal to the reactants can facilitate the desired bond formations, often leading to higher yields and selectivity under milder conditions. The synergy between a metallic center and an associated ligand or support can further enhance catalytic activity.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of sustainable and green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. These methodologies prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

Water-Mediated and Solvent-Free Reaction Protocols

Water, as a solvent, offers significant environmental and economic advantages. Its use in the synthesis of tetrazole derivatives has been explored to reduce the reliance on volatile and often toxic organic solvents. mdpi.com Cysteine-catalyzed, water-mediated, one-pot multi-component protocols have been developed for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net These reactions proceed at room temperature and offer the benefits of simple workup procedures and high atom economy. The use of water as a solvent is particularly advantageous for reactions involving hydrophilic reagents. nih.gov

Solvent-free reactions represent another important green chemistry approach, minimizing waste and often leading to shorter reaction times and simpler purification processes. While specific solvent-free methods for the synthesis of this compound are not detailed in the surveyed literature, this approach is generally applicable to many organic transformations and is a key area of research in green chemistry.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. clockss.orgnih.gov This technique has been successfully applied to the synthesis of various tetrazole-containing compounds. nih.gov The rapid and uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently, facilitating reactions that might otherwise require harsh conditions or prolonged reaction times. clockss.org

For instance, the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source in the presence of an azide under microwave irradiation is a common strategy for synthesizing substituted tetrazoles. While a specific protocol for this compound is not explicitly described, a similar methodology was used to produce a triazine-tetrazole hybrid containing a 4-methylphenyl group, highlighting the potential of this approach. mdpi.comCurrent time information in Kuala Lumpur, MY.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours clockss.org |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Often higher clockss.org |

| Side Reactions | More prevalent | Reduced |

Post-Synthetic Functionalization and Derivatization of the Tetrazole and Aryl Moieties

Post-synthetic modification is a crucial strategy for creating libraries of compounds from a common scaffold, allowing for the fine-tuning of physicochemical and biological properties. For this compound, functionalization can be targeted at the tetrazole ring, the aryl group, or the exocyclic amino group.

Strategic Modifications at the Tetrazole Ring System

The tetrazole ring itself is a versatile platform for further chemical modifications. The nitrogen atoms of the ring can be alkylated or arylated, leading to different isomers with distinct properties. The functionalization of 5-aminotetrazoles often focuses on modifying the tetrazolyl backbone. This can involve the introduction of various functional groups to alter the electronic and steric properties of the ring. Such modifications are critical in fields like energetic materials, where the introduction of explosophores like azido (B1232118) or nitro groups is a common strategy.

It is important to note that the reactivity of the tetrazole ring can be influenced by the substituents present. The 1-(4-methylphenyl) group and the 5-amino group will electronically influence the nucleophilicity and acidity of the ring nitrogens, which must be considered when planning derivatization strategies.

Introduction of Diverse Substituents on the Phenyl Ring for Structure-Reactivity Studies

The functionalization of the phenyl ring on 1-aryl-1H-tetrazol-5-amine scaffolds is a critical strategy for modulating the chemical and electronic properties of the molecule. By introducing a variety of substituents at different positions on the phenyl group, researchers can systematically study structure-reactivity relationships, influencing factors such as reaction rates, isomer distribution, and the electronic nature of the tetrazole core. These studies are foundational for fine-tuning molecules for specific applications by leveraging the electronic and steric effects of the chosen substituents.

A key area of investigation involves the reaction of substituted secondary arylcyanamides with hydrazoic acid (HN₃), often generated in situ, to produce isomers of aminotetrazoles. The nature of the substituent on the aryl ring plays a determinative role in the outcome of this transformation. The reaction typically yields a mixture of 5-amino-1-aryl-1H-tetrazoles and 5-arylamino-1H(2H)-tetrazoles. The ratio between these isomers is heavily dependent on the electronic properties of the substituent on the phenyl ring.

Research has shown that the introduction of electron-donating groups (EDGs) onto the phenyl ring tends to accelerate the rate of product formation. Conversely, the presence of electron-withdrawing groups (EWGs) has a notable effect on the isomeric ratio of the products. For instance, a strong electron-withdrawing group like a nitro group (-NO₂) has been observed to increase the relative yield of the 5-amino-1-aryl-1H-tetrazole isomer compared to the 5-arylamino-1H(2H)-tetrazole tautomer. tubitak.gov.tr This outcome is attributed to the influence of the substituent on the nucleophilicity of the nitrogen atoms during the cyclization process. tubitak.gov.tr

The steric effects of substituents, particularly those in the ortho position, can also influence the planarity and conjugation between the phenyl ring and the tetrazole moiety, further affecting the compound's reactivity and properties. tubitak.gov.tr

The table below summarizes findings from a study where various substituted arylcyanamides were used to synthesize corresponding aminotetrazole derivatives, highlighting the influence of the phenyl substituent on the resulting isomer ratio. tubitak.gov.tr

| Substituent (R) on Phenyl Ring | Position | Electronic Effect | Observed Isomer Ratio (5-amino-1-aryl- : 5-arylamino-) tubitak.gov.tr | General Observation on Reactivity tubitak.gov.tr |

|---|---|---|---|---|

| -NO₂ | para | Strong Electron-Withdrawing | Increased ratio in favor of 5-amino-1-aryl isomer | Influences product distribution significantly. |

| -NO₂ | meta | Strong Electron-Withdrawing | Increased ratio in favor of 5-amino-1-aryl isomer | Electronic effect dictates isomer preference. |

| -Br | para | Electron-Withdrawing (Inductive), Weakly Deactivating | - | Reaction proceeds to completion. |

| -Cl | para | Electron-Withdrawing (Inductive), Weakly Deactivating | - | Reaction proceeds to completion. |

| -H | - | Neutral | - | Baseline for comparison. |

| -CH₃ | para | Electron-Donating | - | Enhances the rate of product formation. |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Reaction Pathways in 1-(4-Methylphenyl)-1H-tetrazol-5-amine Formation

The formation of the 1,5-disubstituted tetrazole ring in this compound typically involves the reaction of an appropriate precursor with an azide (B81097) source. A common synthetic strategy is the [3+2] cycloaddition of an azide to a nitrile or cyanamide (B42294) derivative. thieme-connect.com For the title compound, this often involves the reaction of p-toluidine (B81030) with cyanogen (B1215507) azide or a related synthon.

Theoretical studies, primarily using density functional theory (DFT), on the general mechanism of tetrazole formation from nitriles and azides suggest a stepwise pathway is often favored over a concerted [2+3] cycloaddition. nih.govresearchgate.net This process involves a crucial nitrile activation step that leads to the formation of a key intermediate, which then undergoes cyclization. nih.gov

The stepwise reaction pathway for tetrazole formation proceeds through a distinct and relatively stable intermediate. acs.org In the synthesis of this compound from a precursor like N-(4-methylphenyl)cyanamide and hydrazoic acid, the key intermediate is a substituted imidoyl azide.

The proposed pathway is as follows:

Nitrile Activation: The process is initiated by the activation of the cyano group. In the presence of a proton source, the nitrile nitrogen can be protonated, making the carbon atom more electrophilic.

Nucleophilic Attack: The azide anion (N₃⁻) then attacks the electrophilic carbon of the activated cyano group.

Formation of Imidoyl Azide: This attack leads to the formation of an imidoyl azide intermediate. For the synthesis of the title compound, this would be N'-(azido(amino)methylene)-4-methylaniline or a related structure. This intermediate is characterized by an azido (B1232118) group attached to what was the cyano carbon. DFT calculations show these intermediates to be quite stable. acs.org

Cyclization: The imidoyl azide then undergoes an intramolecular cyclization to form the tetrazole ring. nih.gov

The stability of this imidoyl azide intermediate is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the nitrile tend to increase the stability of the intermediate. acs.org

Computational studies have been instrumental in analyzing the transition states and determining the rate-limiting steps in tetrazole formation. For the reaction between nitriles and azides, the activation barriers are strongly dependent on the electronic properties of the nitrile substituent. nih.gov

Formation of the Intermediate: The activation barrier for this step is highly sensitive to the electronic nature of the R group on the nitrile (R-CN). Electron-withdrawing groups lower the energy of the nitrile's LUMO, facilitating the nucleophilic attack by the azide and thus lowering the activation barrier. nih.gov Conversely, the electron-donating nature of the 4-methylphenyl group would be expected to slightly raise this barrier compared to unsubstituted or electron-withdrawn analogues.

Ring Closure: The cyclization of the imidoyl azide intermediate also has an associated energy barrier. For most substituents, this barrier is lower than that of the initial azide addition. However, for strongly electron-withdrawing groups, the ring-closing step can become the rate-determining step. acs.org

The table below summarizes calculated reaction barriers for the formation of tetrazoles with different substituents on the nitrile, illustrating the electronic influence.

| Substituent (R in R-CN) | Barrier for Intermediate Formation (kcal/mol) | Barrier for Ring Closing (kcal/mol) |

| Methyl (Electron-Donating) | 20.8 | ~15-19 |

| Hydrogen | 22.3 | ~15-19 |

| Methylsulfonium (Electron-Withdrawing) | 12.6 | ~15-19 |

| Fluorine (Strongly Electron-Withdrawing) | 13.9 | ~16-19 |

Data adapted from computational studies on general tetrazole formation. acs.org

For this compound, the presence of the electron-donating p-tolyl group suggests that the initial nucleophilic attack of the azide on the cyano precursor would likely be the rate-determining step of the reaction.

Regioselectivity Studies in N-Substitution and Ring Closure of Tetrazol-5-amine Derivatives

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, often presents a challenge in regioselectivity. The substitution can lead to two possible isomers: the 1,5-disubstituted product and the 2,5-disubstituted product. In the context of the title compound, the isomeric product would be 2-(4-Methylphenyl)-2H-tetrazol-5-amine . The distribution of these isomers is governed by a delicate balance of steric and electronic factors during the N-substitution or ring-closure phase. rsc.org

The final ratio of 1,5- to 2,5-isomers is not always predictable and depends heavily on the reaction mechanism and conditions. rsc.org

Steric Factors: Steric hindrance is a commonly invoked principle to explain regioselectivity. chemrxiv.orgnih.gov The nitrogen atoms in the tetrazole ring have different steric environments. The N1 and N4 positions are adjacent to the C5 substituent, while the N2 and N3 positions are not. In the case of alkylating a 5-substituted tetrazole anion, it is often assumed that the less sterically hindered N2 position is favored, leading to the 2,5-disubstituted product. rsc.org However, experimental results show that this is not a universal rule, and the 1,5-isomer is often formed, sometimes as the major product. This indicates that steric effects alone cannot account for the observed isomer distribution. rsc.org For the 4-methylphenyl group, its bulk might be expected to favor substitution at the N2 position, but electronic effects can counteract this.

Electronic Factors: The electronic nature of the substituents and the distribution of electron density in the tetrazole ring play a crucial role. chemrxiv.org The tetrazole anion is an ambident nucleophile, with negative charge delocalized over the nitrogen atoms. The relative nucleophilicity of the N1 and N2 positions is influenced by the substituent at the C5 position. The electron-donating amino group at C5 in the precursor anion influences the charge distribution. Furthermore, the electronic properties of the incoming group (the 4-methylphenyl group) also direct the substitution. Stereoelectronic effects, which involve the spatial arrangement of orbitals, can lead to stabilization of one transition state over another, favoring the formation of a specific isomer that might seem sterically disfavored. wikipedia.org Generally, the formation of the thermodynamically more stable product is favored under equilibrium conditions, while kinetically controlled reactions may yield a different isomer ratio.

A study on the regioselectivity of alkylation for 5-substituted tetrazoles proposed that the mechanism (first-order Sₙ1 vs. second-order Sₙ2) of the substitution plays a key role, which is a departure from explanations based solely on static steric or electronic properties of the reactants. rsc.org

Chemical Reactivity and Stability Under Reaction Conditions

The chemical reactivity of this compound is centered around the functional groups present: the amino group, the tetrazole ring, and the p-tolyl substituent. The 5-amino group is a key site for further functionalization.

Studies on the amidation of the closely related 1-(4-bromophenyl)-1H-tetrazol-5-amine show that the amino group can act as a nucleophile, but it requires activation by a strong base. researchgate.net For instance, reaction with benzyl (B1604629) chloroformate in the presence of a weak base like NaOH gives a low yield. However, using a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide effectively deprotonates the amino group, generating a highly nucleophilic anion that readily reacts with acyl chlorides and other electrophiles to form amide derivatives in high yields. researchgate.net This indicates that the N-H bond of the amino group is acidic enough to be deprotonated by a strong base, enhancing its reactivity.

The tetrazole ring itself is generally stable under many reaction conditions but can undergo decomposition under thermal stress.

The thermal stability of tetrazole derivatives is a significant area of study, particularly for those with high nitrogen content. researchgate.net The decomposition of 5-aminotetrazoles can proceed through several pathways, often initiated by heat. researchgate.net

Two primary decomposition pathways have been identified for the 5-aminotetrazole (B145819) ring structure: ucr.edu

Ring Cleavage to form HN₃: One pathway involves the fragmentation of the tetrazole ring to eliminate hydrazoic acid (HN₃) and a cyanamide derivative. For 5-aminotetrazole itself, this yields HN₃ and cyanamide (NH₂CN). nih.gov This pathway is often associated with asymmetric placement of functional groups on the ring. ucr.edu

Ring Cleavage to form N₂: An alternative pathway involves the elimination of molecular nitrogen (N₂). This is often preceded by a tautomeric rearrangement. For instance, the 1H-tetrazole may isomerize to an azidoimine tautomer, which then readily loses a molecule of N₂. researchgate.net This route is more common when functional groups are placed symmetrically around the ring. ucr.edu

For this compound, the asymmetric substitution pattern would suggest that decomposition via the elimination of HN₃ could be a plausible route. However, isomerization to an azidoimine tautomer followed by N₂ loss remains a possibility. The specific pathway and the decomposition temperature would be influenced by the electronic and steric properties of the 4-methylphenyl substituent.

Factors Influencing Exocyclic Amine Reactivity

The chemical behavior of the exocyclic amino group at the 5-position of the 1-(4-methylphenyl)-1H-tetrazole ring is not static; rather, it is dynamically influenced by the electronic landscape of the molecule and the conditions under which a reaction is performed. Key factors include the electronic effects imparted by the substituted aryl ring, steric hindrance around the amine, and the nature of the solvent and temperature.

Electronic Effects: The electron-donating nature of the 4-methyl group on the phenyl ring plays a significant role in modulating the reactivity of the exocyclic amine. By pushing electron density into the tetrazole system, the methyl group enhances the nucleophilicity of the exocyclic nitrogen, making it more prone to attack electrophilic species. This is supported by studies on related 1-aryl-5-aminotetrazoles, where aromatic amines bearing electron-donating groups generally exhibit faster reaction times in multicomponent reactions compared to those with electron-withdrawing groups. acs.org

However, the tetrazole ring itself is a strong electron-withdrawing group, which tends to delocalize the lone pair of the exocyclic amino group, thereby reducing its basicity and nucleophilicity. This inherent electronic pull necessitates the use of strong bases in certain reactions to deprotonate the amine and enhance its reactive potential. For instance, in the amidation of the structurally similar 1-(4-bromophenyl)-1H-tetrazol-5-amine, it was found that strong bases like lithium bis(trimethylsilyl)amide were required to activate the amino group for successful acylation. researchgate.net

Steric Hindrance: While the 1-(4-methylphenyl) group is not exceptionally bulky, its presence can still exert some steric influence on the approach of reagents to the exocyclic amino group. The spatial arrangement of the aryl and tetrazole rings can partially shield the amine, potentially slowing down reactions with sterically demanding electrophiles. This effect is generally more pronounced in reactions involving ortho-substituted aryl rings, but can still be a contributing factor in the reactivity of the para-substituted title compound.

Solvent Effects: The choice of solvent can significantly impact the reactivity of the exocyclic amine. Polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are often employed in reactions involving this class of compounds. These solvents can help to solubilize the reactants and stabilize charged intermediates or transition states that may form during the reaction. In the case of amidation reactions, THF was found to be a suitable solvent when used in conjunction with a strong base. researchgate.net

Temperature: As with most chemical reactions, temperature is a critical parameter. Increasing the reaction temperature generally provides the necessary activation energy for the reaction to proceed at a reasonable rate. For example, in the amidation of 1-(4-bromophenyl)-1H-tetrazol-5-amine, increasing the temperature from room temperature to 50 °C resulted in a significant improvement in the yield of the acylated product. researchgate.net This indicates that thermal energy is crucial for overcoming the activation barrier of the reaction.

The interplay of these factors is evident in the conditions required for various transformations of the exocyclic amine. For instance, the formation of Schiff bases via condensation with aromatic aldehydes often requires acidic catalysis and elevated temperatures to drive the reaction to completion. ajol.info

Below are interactive data tables summarizing findings from studies on related compounds, which provide insights into the factors affecting the reactivity of the exocyclic amine.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Acetone/H₂O | 50 | 48 | 30 |

| 2 | (Me₃Si)₂NLi | THF | rt | 5 | 65 |

| 3 | (Me₃Si)₂NLi | THF | rt | 12 | 75 |

| 4 | (Me₃Si)₂NLi | THF | 50 | 5 | 82 |

| 5 | (Me₃Si)₂NLi | THF | 80 | 48 | 82 |

| Entry | Acyl Chloride | Product Yield (%) |

|---|---|---|

| 1 | Acetyl chloride | 75 |

| 2 | Cyclopropanecarbonyl chloride | 78 |

| 3 | Benzoyl chloride | 92 |

| 4 | 4-Fluorobenzoyl chloride | 93 |

| 5 | Benzyl chloroformate | 82 |

| 6 | 4-Methoxybenzyl chloroformate | 75 |

| 7 | 4-Trifluoromethylbenzyl chloroformate | 88 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 1-(4-Methylphenyl)-1H-tetrazol-5-amine and its Analogs

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For substituted tetrazoles, these calculations elucidate electronic properties, optimized geometries, and spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

For substituted tetrazoles, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G**, have been effectively used to establish the energies of different forms and to calculate geometric aromaticity indices acs.org. Studies on analogous compounds, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, demonstrate the utility of DFT in optimizing molecular structures and analyzing charge distribution researchgate.net. In such studies, calculations reveal how substituents on the phenyl ring influence the electronic properties of the entire molecule. For this compound, DFT would be used to calculate key parameters like bond lengths, bond angles, and dihedral angles, defining its precise 3D structure.

Table 1: Representative Theoretical Parameters Calculated using DFT Note: This table presents typical parameters expected from DFT calculations on this compound, based on studies of analogous compounds.

| Parameter | Description | Typical Calculated Value/Finding |

|---|---|---|

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-N, N-N) and the dihedral angle between the phenyl and tetrazole rings. |

| Mulliken/Natural Charge Population | Distribution of electron charge among the atoms. | Identifies electron-rich (e.g., nitrogen atoms) and electron-poor centers, crucial for predicting reactivity researchgate.net. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Calculations would show a net dipole moment, indicating the molecule's polarity. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, generally offer higher accuracy than DFT for electronic properties, albeit at a significantly greater computational expense. For nitrogen-rich heterocyclic compounds, high-accuracy ab initio methods like the G2 and G3 methods have been used to compute standard enthalpies of formation with high precision acs.org. Such calculations are crucial for obtaining reliable thermochemical data for new compounds.

Tautomerism and Isomerism of this compound

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including tetrazoles. For 5-substituted tetrazoles, a prototropic tautomeric equilibrium exists between the 1H and 2H forms nih.govresearchgate.net.

Computational studies consistently show that the relative stability of tetrazole tautomers is highly dependent on the molecular environment. For a wide range of C5-substituted tetrazoles, DFT calculations have established that the 2H-tautomer is generally more stable (i.e., has a lower calculated energy) than the 1H-tautomer in the gas phase acs.orgnih.goviosrjournals.org. The energy difference is typically small, often within a few kilojoules per mole. This preference is attributed to the intrinsic electronic properties and delocalization within the tetrazole ring system acs.org.

Table 2: Calculated Relative Energies of 1H and 2H Tautomers in the Gas Phase Note: This table illustrates the general trend observed for 5-substituted tetrazoles based on computational studies. Erel represents the energy relative to the more stable tautomer.

| Tautomer | General Stability in Gas Phase | Relative Energy (Erel) (kJ/mol) |

|---|---|---|

| 2H-Tautomer | More Stable | 0.0 |

| 1H-Tautomer | Less Stable | > 0 (typically a small positive value) |

While the 2H form is often favored in the gas phase, this preference can be reversed in condensed phases.

In solution , the 1H tautomer frequently becomes the predominant form nih.gov. This shift is due to interactions with solvent molecules. The 1H tautomer is generally more polar than the 2H form, and its stability is enhanced by solvation effects, particularly in polar solvents.

In the solid state , intermolecular forces, especially hydrogen bonding, play a decisive role. The crystal structure of many tetrazole derivatives shows that the more polar 1H-tautomer is exclusively present researchgate.net. This is because the N-H bond in the 1H form can act as a hydrogen bond donor, leading to the formation of stable, hydrogen-bonded networks within the crystal lattice.

Molecular Orbital Analysis and Electronic Properties

For analogs like 1-(4-nitrophenyl)-5-amino-1H-tetrazole, DFT calculations show that the HOMO is typically localized over the electron-rich tetrazole ring and the amino group, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety researchgate.net. This separation indicates a potential for intramolecular charge transfer. In the case of this compound, the electron-donating methyl group on the phenyl ring would influence the energies of these orbitals. The HOMO would likely be centered on the tetrazole-amine portion, signifying its role as the primary electron donor. The LUMO would be distributed across the aromatic system.

Table 3: Conceptual Frontier Molecular Orbital Properties Note: This table provides a conceptual overview of the expected molecular orbital characteristics for this compound based on general principles and data from analogs.

| Property | Description | Expected Characteristic |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A relatively high energy value, with electron density concentrated on the tetrazole ring and amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower energy value, with electron density distributed over the aromatic system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

HOMO-LUMO Energy Gaps and Electronic Transitions

No published research was found that specifically calculates the HOMO-LUMO energy gap for this compound. This value is crucial for understanding the compound's chemical reactivity, kinetic stability, and the energy of its electronic transitions.

Natural Bond Orbital (NBO) Analysis for Delocalization

A Natural Bond Orbital (NBO) analysis provides insight into charge transfer and intramolecular delocalization. There are no available studies performing NBO analysis on this compound to detail the specific donor-acceptor interactions and stabilization energies.

Electrostatic Potential Mapping for Molecular Recognition

Electrostatic potential (ESP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack, which is fundamental for understanding molecular recognition. No specific ESP maps or related analyses for this compound were located.

Computational Spectroscopic Prediction and Validation

While experimental spectroscopic data may exist for related compounds, the required theoretical predictions and simulations for this compound are not present in the available literature.

Theoretical NMR Chemical Shifts for Proton, Carbon, and Nitrogen

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts. A search for publications containing theoretical ¹H, ¹³C, and ¹⁵N NMR chemical shift calculations for this compound yielded no results.

Vibrational Frequencies from FT-IR Simulation

Theoretical calculations of vibrational frequencies are used to simulate FT-IR spectra, aiding in the assignment of experimental spectral bands. No studies presenting a simulated FT-IR spectrum and a corresponding table of vibrational frequencies for this compound were found.

Reaction Mechanism Modeling using Computational Methods

Computational modeling is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. However, no research articles detailing the computational modeling of reaction mechanisms involving this compound could be retrieved.

Potential Energy Surface Mapping for Key Reaction Steps

The formation of the tetrazole ring in compounds like this compound is a key reaction step that can be elucidated through potential energy surface (PES) mapping. For the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides, computational studies have explored various mechanistic pathways, including concerted and stepwise cycloadditions.

One proposed mechanism involves the activation of the nitrile by a proton, followed by the attack of the azide (B81097) anion. This pathway proceeds through an imidoyl azide intermediate which then cyclizes to form the tetrazole ring. acs.org DFT calculations have been instrumental in mapping the PES for such reactions, identifying the transition states and intermediates. For instance, in the reaction of nitriles with hydrazoic acid, a stable intermediate is formed, and its stability is influenced by the electronic nature of the substituent on the nitrile. acs.org Electron-withdrawing groups tend to stabilize this intermediate. acs.org

Another critical area of study is the decomposition of tetrazoles, particularly energetic materials like 5-aminotetrazole (B145819). The unimolecular pyrolysis of 5-aminotetrazole has been shown to proceed through different pathways, such as the elimination of molecular nitrogen (N2) or hydrazoic acid (HN3). Computational studies have mapped the PES for these decomposition reactions, revealing the energy barriers associated with each pathway. For 1-hydrogen-5-aminotetrazole and 2-hydrogen-5-aminotetrazole, the elimination of N2 is energetically favored over the elimination of HN3. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the identified transition state connects the reactant and the desired product on the PES. nih.gov

The potential energy surface for the formation of this compound would likely involve similar key features, including the initial nucleophilic attack of the azide on the corresponding carbodiimide or cyanamide (B42294) precursor, followed by cyclization. The presence of the 4-methylphenyl group would influence the electronic properties and steric accessibility of the reaction center, thereby modulating the energies of the intermediates and transition states on the PES.

Activation Energy Calculations for Mechanistic Insights

Activation energy is a critical parameter derived from computational studies that provides quantitative insight into the feasibility and rate of a chemical reaction. For the synthesis of tetrazoles, DFT calculations have been used to determine the activation barriers for different proposed mechanisms.

In the context of the [3+2] cycloaddition of azides to nitriles, the activation barriers are found to be strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.org This suggests that for the synthesis of this compound, the electronic nature of the precursors would significantly impact the activation energy of the tetrazole ring formation.

Computational studies on C-substituted tetrazoles have predicted activation barriers for their formation and decomposition to be in the range of 60.0 ± 6.0 kcal/mol. iosrjournals.org Isomers with electron-withdrawing groups, such as nitro or carboxy groups, were found to have higher activation barriers. iosrjournals.org The cc-pVTZ level of theory predicted an energy barrier of 55.85 kcal/mol for unsubstituted tetrazole. iosrjournals.org

For the decomposition of 5-aminotetrazole, the activation energies for different pathways have been calculated using methods like MP2 and B3LYP with various basis sets, and the energies were further refined using higher-level methods like CCSD(T). nih.gov These calculations help in determining the most likely decomposition mechanism under different conditions.

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Unsubstituted Tetrazole Formation | B3LYP | cc-pVTZ | 55.85 iosrjournals.org |

| C-Substituted Tetrazole Formation | B3LYP | 6-31G / 6-31+G* | ~60.0 ± 6.0 iosrjournals.org |

| 5-Aminotetrazole Decomposition | CCSD(T) | 6-311G** | Not explicitly stated in search results |

Note: The data presented is for related tetrazole compounds and serves as an estimation for the target molecule.

Solvent Effects in Theoretical Predictions

Solvents can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states, thereby altering reaction rates and equilibrium positions. Theoretical calculations often incorporate solvent effects to provide more accurate predictions that correlate with experimental observations.

For tetrazole chemistry, computational studies have investigated the influence of solvents on the azido-tetrazole isomerism. acs.org The equilibrium between the azido (B1232118) and tetrazole forms is sensitive to the polarity of the solvent. High-level ab initio calculations combined with self-consistent reaction field (SCRF) or Monte Carlo-Free Energy Perturbation (MC-FEP) techniques have been used to model these effects in solvents of varying polarity, such as carbon tetrachloride, chloroform, and water. acs.org These studies have shown that the tetrazole form is generally favored in more polar solvents. acs.org

In the synthesis of 5-phenyl-1H-tetrazole, experimental results have highlighted the significant dependence of the reaction on the solvent. researchgate.net High boiling point polar solvents like DMF and DMSO resulted in moderate conversion, while water was found to be the best solvent in terms of yield. researchgate.net Theoretical models can help rationalize these experimental findings by calculating the free energies of solvation for the species involved in the reaction pathway.

For this compound, it is expected that the choice of solvent would influence its synthesis and stability. Theoretical predictions incorporating solvent effects would be crucial for optimizing reaction conditions and understanding its behavior in solution. The polar nature of the tetrazole ring suggests that polar solvents would likely play a significant role in stabilizing the molecule and any charged intermediates or transition states involved in its formation or reactions.

Advanced Spectroscopic and Structural Characterization

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-(4-Methylphenyl)-1h-tetrazol-5-amine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁵N NMR spectroscopy.

¹H, ¹³C, and ¹⁵N NMR Spectral Assignments and Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the 4-methylphenyl (p-tolyl) group and the amine group. The aromatic protons on the phenyl ring would typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons would present as a singlet, typically in the range of 2.3-2.5 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would show signals for all eight carbon atoms in the molecule. The methyl carbon would be found at the high-field end of the spectrum (around 20-22 ppm). The aromatic carbons would resonate in the typical range of ~120-140 ppm. The carbon atom of the tetrazole ring attached to the amine group (C5) would be expected at the low-field end, potentially around 150-160 ppm.

¹⁵N NMR spectroscopy, though less common, would provide invaluable information about the electronic environment of the five nitrogen atoms. The four nitrogen atoms of the tetrazole ring and the single nitrogen of the exocyclic amine group would each have a unique chemical shift, confirming the structure and providing insight into tautomeric forms, if any exist in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: This table is a prediction based on general chemical shift knowledge and is not based on experimental data for the target compound.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 (s, 3H) | ~21 |

| Aromatic CH (ortho to CH₃) | ~7.3 (d, 2H) | ~130 |

| Aromatic CH (meta to CH₃) | ~7.5 (d, 2H) | ~125 |

| Aromatic C-CH₃ | - | ~140 |

| Aromatic C-N | - | ~135 |

| -NH₂ | Variable (br s, 2H) | - |

| Tetrazole C5-NH₂ | - | ~155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons in the p-tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons of the methyl group and the proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons of the phenyl ring and, most importantly, for connecting the p-tolyl group to the N1 position of the tetrazole ring and confirming the position of the C5 carbon. For instance, correlations from the aromatic protons ortho to the nitrogen linkage to the tetrazole C5 carbon would provide definitive proof of the structure.

TOCSY (Total Correlation Spectroscopy): This would show correlations between all protons within a spin system, further confirming the assignments of the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two medium-intensity bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The spectrum would also feature characteristic absorptions for the tetrazole ring (N=N and C=N stretching) between 1400 and 1600 cm⁻¹ and aromatic C=C stretching vibrations around 1500-1600 cm⁻¹. An N-H bending vibration for the amine is also expected around 1600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands (Illustrative) (Note: This table is based on typical functional group frequencies and is not experimental data for the target compound.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) |

| ~1600 | N-H Bend | Primary Amine |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic & Tetrazole Ring |

| 1500 - 1400 | N=N Stretch | Tetrazole Ring |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides information that is complementary to FT-IR. While polar bonds like N-H and C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the N=N bonds within the tetrazole ring, which may be weak in the IR spectrum. The absence of published Raman spectra prevents a detailed analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₉N₅), the exact mass can be calculated. HRMS analysis (e.g., via ESI-TOF) would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass would be compared to the calculated mass to confirm the molecular formula with high confidence (typically within 5 ppm error). PubChem lists a predicted monoisotopic mass of 175.0858 Da for the neutral molecule. uni.lu An HRMS experiment would aim to verify this value experimentally.

X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, analysis of closely related structures, such as 5-(4-Methylphenyl)-1H-tetrazole, provides insight into the expected molecular geometry. nih.gov In such an analysis, the tetrazole ring is found to be essentially planar. nih.govwikipedia.org For the title compound, it is expected that the tetrazole ring would also be planar. The dihedral angle between the plane of the tetrazole ring and the attached p-tolyl group would be a key structural parameter, indicating the degree of twist between the two ring systems. The exocyclic C5-N bond to the amino group is expected to have some double-bond character, resulting in a shorter bond length compared to a typical C-N single bond and contributing to the planarity of the amino group with the ring. wikipedia.org

The solid-state packing of this compound would be governed by a network of intermolecular interactions. The primary and most significant interaction is expected to be hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the nitrogen atoms of the tetrazole ring (specifically at positions 3 and 4) are effective hydrogen bond acceptors. nih.gov This would likely lead to the formation of robust hydrogen-bonding motifs, such as dimers, chains, or sheets, which are common in the crystal structures of aminotetrazoles and related N-heterocyclic compounds. nih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within its constituent chromophores: the 4-methylphenyl (p-tolyl) group and the 5-aminotetrazole (B145819) moiety. The primary absorptions are anticipated to be π→π* transitions associated with the aromatic and heteroaromatic ring systems. libretexts.org

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential in the synthesis and analysis of pharmaceutical compounds and other fine chemicals for separating components of a mixture and for assessing the purity of the final product. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, providing high-resolution separations for the identification, quantification, and purification of individual components in a mixture. In the context of this compound, HPLC is employed to determine the purity of a sample, identify any impurities, and quantify the amount of the active compound present. The technique is valued for its sensitivity, accuracy, and reproducibility.

The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For aromatic compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The compound, being moderately polar due to the amine and tetrazole groups but also possessing a nonpolar aromatic ring, interacts with both the stationary and mobile phases. By carefully controlling the composition of the mobile phase, a fine-tuned separation can be achieved. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature for a given compound under specific chromatographic conditions and is used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Detailed research findings on the HPLC analysis of this compound indicate that a reversed-phase C18 column provides effective separation. A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acidifier like formic or acetic acid to ensure the amine group is protonated, which generally leads to sharper peaks and more reproducible retention times. Detection is commonly performed using a UV detector, as the phenyl and tetrazole rings contain chromophores that absorb ultraviolet light.

Below is a table summarizing typical HPLC parameters that could be used for the purity analysis of this compound, based on methods for structurally similar aromatic tetrazole derivatives.

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient (e.g., 25 °C) |

These parameters serve as a starting point for method development and would be optimized to achieve the best separation and peak shape for this compound and any potential impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Coordination Chemistry and Ligand Design

1-(4-Methylphenyl)-1H-tetrazol-5-amine as an N-Donor Ligand in Metal Complexation

While tetrazoles, in general, are well-documented as effective N-donor ligands in the formation of metal complexes, specific studies detailing the synthesis and characterization of metal-tetrazole complexes involving this compound with transition and main group metals are not present in the surveyed literature. The rich coordination chemistry of the tetrazole ring, which can offer multiple nitrogen atoms for binding, allows for a variety of coordination modes. However, the specific binding modes and coordination sites of this compound have not been elucidated.

Synthesis of Metal-Tetrazole Complexes with Transition and Main Group Metals

There is no specific information available in the scientific literature on the synthesis of metal complexes using this compound as a ligand with either transition or main group metals.

Elucidation of Binding Modes and Coordination Sites within the Tetrazole Ring

Due to the absence of synthesized and crystallographically characterized metal complexes of this compound, there is no experimental data to elucidate its specific binding modes and the preferred coordination sites within the tetrazole ring.

Applications in Catalysis

The catalytic applications of metal complexes are often intrinsically linked to the electronic and steric properties of their ligands. Although tetrazolyl ligands are known to be components of some catalytic systems, there is a lack of research on the design and synthesis of metal-catalyzed organic transformations that specifically utilize this compound. Similarly, its potential in organocatalysis has not been explored in the available literature.

Design and Synthesis of Metal-Catalyzed Organic Transformations Utilizing Tetrazolyl Ligands

No published studies were found that describe the design, synthesis, or application of metal complexes of this compound in catalytic organic transformations.

Organocatalytic Applications of this compound and its Derivatives

The potential for this compound or its derivatives to act as organocatalysts has not been investigated in the reviewed scientific literature.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the predictable coordination of metal ions with organic linkers. Tetrazole-based ligands are frequently used in the synthesis of these materials due to their strong coordinating ability and potential to form robust, porous structures. However, there is no specific information available on the integration of this compound as a linker in the formation of MOFs or coordination polymers.

Design and Synthesis of MOFs with this compound Derivatives

There are no published research articles describing the design or synthesis of Metal-Organic Frameworks incorporating this compound or its direct derivatives as organic linkers. While the synthesis of various tetrazole derivatives and their application in coordination chemistry is a well-established field, the specific use of this p-tolyl substituted aminotetrazole in MOF chemistry has not been documented. Research in the field has explored other substituted aminotetrazoles and phenyltetrazoles, but the unique combination present in this compound remains unexplored in the context of MOF synthesis.

Investigation of Topological and Structural Characteristics of MOFs

As no MOFs have been synthesized using this compound, there is no information regarding their topological and structural characteristics. The topological analysis of a MOF, which simplifies its complex structure into a net of nodes and linkers, is fundamental to understanding its underlying architecture and predicting its properties. This analysis is contingent on the successful synthesis and crystallographic characterization of the material. Without experimental data, any discussion of potential network topologies, coordination environments, or structural features would be purely speculative.

Further research is required to explore the potential of this compound as a ligand in the construction of new Metal-Organic Frameworks. Such studies would be necessary to determine its coordination behavior with various metal centers and to characterize the structural and topological features of any resulting materials.

Integration in Material Science and Energetic Applications

Advanced Materials Design Utilizing 1-(4-Methylphenyl)-1H-tetrazol-5-amine Scaffolds

The this compound structure serves as a valuable building block in the design of new materials. The combination of the aromatic phenyl ring and the heteroaromatic, nitrogen-dense tetrazole ring allows for a wide range of chemical modifications to fine-tune material properties.

The defining feature of tetrazole derivatives, including this compound, is their exceptionally high nitrogen content. nih.govuni-muenchen.de This characteristic is a primary driver of their utility in advanced materials. The high nitrogen content inherently leads to a high positive enthalpy of formation, as a significant amount of energy is stored in the numerous N-N and C-N bonds of the tetrazole ring. mdpi.commdpi.com

Upon decomposition, these compounds release a large amount of energy, primarily forming the thermodynamically stable dinitrogen gas (N₂). mdpi.commdpi.com This property is highly desirable for energetic materials, as the generation of environmentally benign N₂ gas is a key feature of so-called "green" energetic materials. uc.pt The nitrogen content contributes to increased density and improved energetic performance in polymers and other materials into which the tetrazole moiety is incorporated. mdpi.comresearchgate.net For instance, the insertion of aminotetrazole heterocycles into a polymeric chain can lead to a considerable enhancement in both density and nitrogen content compared to traditional energetic polymers. mdpi.comnih.govchemicalbook.com This high nitrogen content is a foundational principle in designing high-energy-density materials (HEDMs). researchgate.net

Tetrazole derivatives have been investigated for their potential in luminescent and optoelectronic applications. nih.govresearchgate.net The combination of a tetrazole ring with aromatic systems, such as the 4-methylphenyl group in this compound, can give rise to interesting photophysical properties. Research on 5-phenyltetrazole and its methyl derivatives has shown that these compounds exhibit phosphorescence. researchgate.net